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Compound of Interest

Compound Name: Vinyl phenyl acetate

Cat. No.: B102308

A detailed guide for researchers on the spectroscopic validation of vinyl phenylacetate, with a
comparative analysis against the structurally similar vinyl acetate. This guide provides
comprehensive experimental data and protocols for researchers, scientists, and drug
development professionals.

The structural elucidation of chemical compounds is a cornerstone of synthetic chemistry and
drug development. Spectroscopic techniques provide a powerful and non-destructive means to
confirm the identity and purity of a synthesized molecule. This guide focuses on the validation
of vinyl phenylacetate's structure using a suite of spectroscopic methods: Nuclear Magnetic
Resonance (*H NMR and 3C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and
Mass Spectrometry (MS). For comparative purposes, the spectroscopic data of the
commercially available and structurally related vinyl acetate is also presented.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for vinyl phenylacetate
and vinyl acetate, providing a clear basis for comparison and structural validation.

Table 1: *H NMR Spectroscopic Data
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. . Coupling

Chemical Shift o
Compound Proton Multiplicity Constant (J,

(3, ppm)

Hz)
Vinyl
Phenyl-H 7.20-7.40 m -

Phenylacetate
-CH= 7.28 dd 14.0, 6.5
=CHz2 (trans) 4.90 dd 14.0, 15
=CH: (cis) 4.60 dd 6.5, 1.5
-CH2- 3.75 S -
Vinyl Acetate -CH= 7.26 dd 14.0, 6.3
=CHz2 (trans) 4.87 dd 14.0, 1.5
=CHz2 (cis) 4,57 dd 6.3,1.5
-CHs 2.11 S -

Table 2: 13C NMR Spectroscopic Data
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Compound Carbon Chemical Shift (8, ppm)
Vinyl Phenylacetate C=0 170.5
_CH= 141.2

Phenyl C (quaternary) 134.0

Phenyl CH 1295, 128.8, 127.3

=CH:z 97.8

-CH2- 41.5

Vinyl Acetate C=0 167.8
-CH= 141.6

=CH: 97.2

-CHs 20.8

Table 3: FT-IR Spectroscopic Data

Compound Functional Group Absorption Band (cm™1)
Vinyl Phenylacetate C=0 (ester) ~1760

C=C (vinyl) ~1645

C-O (ester) ~1140

C-H (aromatic) ~3030

C-H (alkenyl) ~3090

Vinyl Acetate C=0 (ester) ~1765

C=C (vinyl) ~1647

C-O (ester) ~1220, 1020

C-H (alkenyl) ~3045, 3125

Table 4: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 3/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Molecular lon (M+) Key Fragment lons (m/z)
Vinyl Phenylacetate 162 91 (tropylium ion), 71, 43
Vinyl Acetate 86 43 (acetyl cation), 42, 28

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the neat liquid sample (vinyl phenylacetate
or vinyl acetate) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCls) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a
5 mm NMR tube.

e 'H NMR Spectroscopy: *H NMR spectra were recorded on a 400 MHz spectrometer. Data
was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds,
and a relaxation delay of 1 second.

e 13C NMR Spectroscopy: 13C NMR spectra were recorded on the same 400 MHz
spectrometer with a proton decoupler. Data was acquired with 1024 scans, a spectral width
of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation: A drop of the neat liquid sample was placed directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

o Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the clean, empty ATR crystal was recorded
prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the neat liquid sample was introduced into the mass
spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
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« lonization: Electron lonization (EI) was used with an ionization energy of 70 eV.

o Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 20-
300.

Visualization of the Validation Workflow

The logical workflow for validating the structure of vinyl phenylacetate using the described
spectroscopic methods is illustrated in the following diagram.

Caption: Workflow for spectroscopic validation of vinyl phenylacetate.

Interpretation and Conclusion

The combined spectroscopic data provides a comprehensive and unambiguous validation of
the structure of vinyl phenylacetate. The *H and 3C NMR spectra confirm the presence of the
phenyl, acetate, and vinyl moieties and their connectivity. The FT-IR spectrum clearly identifies
the characteristic functional groups, namely the ester carbonyl and the vinyl C=C double bond.
Finally, the mass spectrum provides the correct molecular weight and a fragmentation pattern
consistent with the proposed structure. The comparison with vinyl acetate highlights the key
differences arising from the presence of the phenyl group in vinyl phenylacetate, further
solidifying the structural assignment. This multi-technique approach ensures a high degree of
confidence in the structural elucidation of synthesized compounds.

« To cite this document: BenchChem. [Validating the Structure of Vinyl Phenylacetate: A
Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102308#validating-the-structure-of-vinyl-phenyl-
acetate-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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